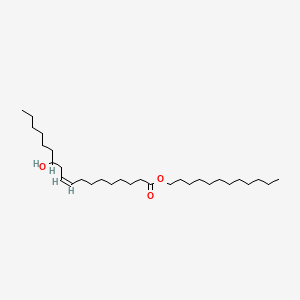

Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate

Description

Contextualization within Hydroxy Fatty Acid Esters

Dodecyl (R)-12-hydroxyoleate belongs to the class of compounds known as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov FAHFAs are a class of endogenous lipids first discovered in 2014. nih.gov These molecules are characterized by a branched ester linkage connecting a fatty acid to a hydroxy fatty acid. mdpi.com The general structure of FAHFAs allows for a vast number of potential combinations due to the variety of possible fatty acid and hydroxy fatty acid precursors. acs.org

Hydroxy fatty acids (HFAs) themselves are lipids distinguished by the presence of a hydroxyl group on a long aliphatic chain. nih.gov The specific properties and biological activities of FAHFAs can vary significantly depending on the chain lengths of the constituent fatty and hydroxy fatty acids, the position of the ester bond, and the presence of unsaturation. mdpi.com

Significance in Contemporary Chemical and Material Science Research

The unique structure of FAHFAs, including Dodecyl (R)-12-hydroxyoleate, has made them a subject of interest in contemporary chemical and material science research. The presence of both a long hydrocarbon chain and a hydroxyl group imparts amphiphilic properties to these molecules, making them potential candidates for applications such as biosurfactants. acs.org

In material science, the ability of molecules to self-assemble into nanostructures is a highly sought-after property. Sophorolipids, a related class of glycolipids, are known to form nanostructures with supramolecular chirality, which has implications for their emulsifying properties. rsc.org The structural similarities suggest that FAHFAs like Dodecyl (R)-12-hydroxyoleate could also exhibit interesting self-assembly behaviors.

Furthermore, the development of sustainable and efficient synthesis routes for FAHFAs is an active area of research. acs.org Enzymatic synthesis is a particularly favored approach due to its potential for scalability and reduced environmental impact. acs.org The discovery of novel lipases with high efficiency for FAHFA synthesis is a key step towards their cost-effective, large-scale production for various industrial applications. acs.org

Overview of Research Domains for Dodecyl (R)-12-Hydroxyoleate

Research involving Dodecyl (R)-12-hydroxyoleate and other FAHFAs spans several domains:

Synthetic Chemistry: A primary focus is on developing efficient and stereoselective methods for the synthesis of specific FAHFA isomers. This includes both chemical and biocatalytic approaches. For instance, enzymatic synthesis using lipases is being explored for its sustainability and efficiency. acs.org

Material Science: The amphiphilic nature of these molecules makes them interesting for applications in materials science, such as in the formation of biodegradable polymers and as components in low-foaming detergent compositions. google.comgoogle.com

Biochemistry and Pharmacology: A significant area of research is dedicated to understanding the biological activities of FAHFAs. Studies have investigated their potential anti-inflammatory and anti-diabetic properties. mdpi.comacs.org The specific stereochemistry, such as the (R)-configuration in Dodecyl (R)-12-hydroxyoleate, can be crucial for its biological function.

Interdisciplinary Research Perspectives

The study of Dodecyl (R)-12-hydroxyoleate and related FAHFAs is inherently interdisciplinary, drawing on expertise from organic chemistry, biochemistry, material science, and pharmacology. Chemists work on the synthesis and characterization of these molecules, while biochemists and pharmacologists investigate their interactions with biological systems. Material scientists explore their potential for creating novel materials with specific properties. This collaborative approach is essential for fully realizing the potential of this class of compounds.

Below is a table summarizing the key properties of Dodecyl (R)-12-hydroxyoleate:

| Property | Value |

| Molecular Formula | C30H58O3 |

| Molecular Weight | 466.80 g/mol |

| IUPAC Name | dodecyl (Z)-12-hydroxyoctadec-9-enoate |

| InChI Key | RAPSKERQUJHWAM-PYCFMQQDSA-N |

| CAS Number | 93980-68-8 |

Structure

2D Structure

Properties

CAS No. |

93980-68-8 |

|---|---|

Molecular Formula |

C30H58O3 |

Molecular Weight |

466.8 g/mol |

IUPAC Name |

dodecyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18-/t29-/m1/s1 |

InChI Key |

RAPSKERQUJHWAM-HYTUOHKXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Dodecyl R 12 Hydroxyoleate

Chemo-Catalytic Esterification Approaches

Chemo-catalytic methods for the synthesis of Dodecyl (R)-12-hydroxyoleate primarily involve acid-catalyzed esterification, a well-established chemical transformation.

Acid-Catalyzed Esterification Principles

The fundamental principle behind the acid-catalyzed synthesis of Dodecyl (R)-12-hydroxyoleate is the Fischer-Speier esterification. This reversible reaction involves the treatment of a carboxylic acid (ricinoleic acid) with an alcohol (dodecanol) in the presence of an acid catalyst. jst.go.jpnih.gov The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.gov Subsequently, the nucleophilic oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jst.go.jp A proton transfer then occurs from the alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, Dodecyl (R)-12-hydroxyoleate. nih.gov To drive the equilibrium towards the product side, it is common practice to either use an excess of one of the reactants or remove the water formed during the reaction. jst.go.jp

Optimization of Reaction Parameters

The efficiency of the chemo-catalytic synthesis of Dodecyl (R)-12-hydroxyoleate is significantly influenced by several reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. Key parameters include reaction temperature, reaction time, molar ratio of reactants, and catalyst concentration.

For the synthesis of related long-chain fatty acid esters, such as oleyl oleate (B1233923), response surface methodology (RSM) has been employed to optimize reaction conditions. In one such study, a maximum yield of 96.00% was achieved with a reaction time of 3 hours and 30 minutes, a temperature of 53.9°C, an agitation speed of 172.9 rpm, and a molar ratio of oleic acid to oleyl alcohol of 2:24. ikm.org.my Similarly, in the synthesis of oleic acid-based wax esters using 4-dodecylbenzenesulfonic acid as a catalyst, a 93.6% conversion was obtained with 10 mol% catalyst, a 1.3:1 molar ratio of oleic acid to alcohol, a reaction temperature of 40°C, and a reaction time of 4 hours. mdpi.com

The impact of these parameters on the esterification of ricinoleic acid has also been investigated. For the synthesis of ricinoleic acid estolides using ionic liquid catalysts, optimized conditions were found to be a catalyst load of 12%, a reaction temperature of 140°C, and a reaction time of 12 hours. jst.go.jpnih.gov The order of influence of these variables was determined to be catalyst loading > reaction temperature > reaction time. nih.gov

Table 1: Optimization of Reaction Parameters for the Esterification of Fatty Acids

| Parameter | Oleyl Oleate Synthesis ikm.org.my | Oleic Acid Wax Ester Synthesis mdpi.com | Ricinoleic Acid Estolide Synthesis nih.gov |

|---|---|---|---|

| Reaction Temperature (°C) | 53.9 | 40 | 140 |

| Reaction Time (h) | 3.5 | 4 | 12 |

| Molar Ratio (Acid:Alcohol) | 2:24 | 1.3:1 | - |

| Catalyst Concentration | - | 10 mol% | 12% |

| Maximum Yield/Conversion (%) | 96.00 | 93.6 | High degree of polymerization |

Catalyst Systems for Ester Synthesis

A variety of catalyst systems have been explored for the esterification of ricinoleic acid and other fatty acids. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Ionic Liquids (ILs): Functional acid ionic liquids have emerged as effective catalysts for the esterification of ricinoleic acid. jst.go.jpnih.gov In one study, among several tested ILs, [BSO3HMIM]TS demonstrated the best performance for the synthesis of ricinoleic acid estolides. nih.gov Another efficient Brønsted acidic ionic liquid, [HSO3-BDBU]H2PO4, has been used for the solvent-free esterification of ricinoleic acid, achieving a high degree of oligomerization at 190°C. beilstein-journals.org

Sulfated Zirconia (SZ): Sulfated zirconia is a solid acid catalyst that has shown high activity in the esterification of fatty acids. It has been effectively used for the esterification of dodecanoic acid with 2-ethylhexanol. sci-hub.box Studies have shown that the catalytic activity of sulfated zirconia is influenced by the alkyl chain length of both the carboxylic acid and the alcohol. rsc.org For the esterification of myristic acid with various alcohols, sulfated zirconia catalysts have demonstrated high conversion rates. researchgate.net

Other Catalysts: Researchers have also investigated the use of platinum-based catalysts, such as Pt/Al2O3 and Pt/ZSM-22, for the conversion of ricinoleic acid methyl ester into other valuable chemicals. ikm.org.my

Table 2: Catalyst Systems for the Esterification of Ricinoleic Acid

| Catalyst System | Reactants | Key Findings |

|---|---|---|

| [BSO3HMIM]TS (Ionic Liquid) nih.gov | Ricinoleic Acid | Best performance among tested ILs for estolide synthesis. |

| [HSO3-BDBU]H2PO4 (Ionic Liquid) beilstein-journals.org | Ricinoleic Acid | Efficient for solvent-free oligomerization at 190°C. |

| Sulfated Zirconia sci-hub.boxrsc.org | Dodecanoic Acid and 2-Ethylhexanol | High activity and selectivity in esterification. |

| Pt/Al2O3 and Pt/ZSM-22 ikm.org.my | Ricinoleic Acid Methyl Ester | Used for selective hydrogenation and hydro-isomerization. |

Enzymatic Synthesis Routes

Enzymatic synthesis offers a green and highly selective alternative to chemo-catalytic methods for producing Dodecyl (R)-12-hydroxyoleate. Lipases are the most commonly employed biocatalysts for this purpose.

Biocatalytic Esterification Mechanisms

The enzymatic synthesis of esters by lipases in non-aqueous media follows a reversible mechanism. nih.gov The most widely accepted model is the Ping-Pong Bi-Bi mechanism. nih.gov This process involves the formation of an acyl-enzyme intermediate. First, the serine residue in the active site of the lipase (B570770) attacks the carbonyl carbon of the carboxylic acid (ricinoleic acid), leading to the formation of a tetrahedral intermediate. This is followed by the release of a water molecule, resulting in the acylated enzyme. The second substrate, the alcohol (dodecanol), then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This forms another tetrahedral intermediate, which subsequently collapses, releasing the ester product (Dodecyl (R)-12-hydroxyoleate) and regenerating the free enzyme. nih.gov

Lipase-Mediated Synthesis Strategies

Several strategies have been developed for the lipase-mediated synthesis of long-chain fatty acid esters, including Dodecyl (R)-12-hydroxyoleate. These strategies often focus on the choice of lipase and the optimization of reaction conditions.

Lipase Selection: Different lipases exhibit varying degrees of activity and selectivity for the esterification of long-chain fatty acids.

Candida antarctica Lipase B (CALB): Often used in its immobilized form, Novozym 435, CALB is a highly efficient and stable biocatalyst for ester synthesis. rsc.orgrsc.org It has been successfully employed in the esterification of various fatty acids with different alcohols, including dodecanol. rsc.org Novozym 435 has been shown to be effective in solvent-free systems for the esterification of castor oil fatty acids. researchgate.net

Candida rugosa Lipase (CRL): This lipase has also been utilized for the synthesis of fatty acid esters. nih.gov For instance, it has been used for the synthesis of dodecyl oleate in a solvent-free foam system. dss.go.th Candida rugosa lipase is known to be a preferred catalyst for long-chain fatty acids. sigmaaldrich.com

Optimization of Enzymatic Reaction: Similar to chemo-catalytic methods, the optimization of reaction parameters is crucial for efficient enzymatic synthesis. Key parameters include temperature, substrate molar ratio, enzyme loading, and the presence of a solvent.

In the synthesis of decyl oleate using an immobilized CALB in a solvent-free system, a maximum yield of 97.14% was achieved at 45°C with a 1:2 oleic acid to decanol molar ratio and 1.8% (w/w) enzyme loading. semanticscholar.org

For the synthesis of dodecyl oleate using Candida rugosa lipase, the reaction was found to be 80% complete in 2 hours. dss.go.th

Table 3: Lipase-Mediated Synthesis of Long-Chain Fatty Acid Esters

| Lipase Source | Substrates | Key Findings |

|---|---|---|

| Candida antarctica Lipase B (Novozym 435) rsc.orgresearchgate.net | Castor oil fatty acid and furfuryl alcohol | High yield (88.64%) in a solvent-free system. |

| Candida rugosa Lipase dss.go.th | Oleic acid and dodecanol | 80% completion in 2 hours in a solvent-free foam system. |

| Immobilized CALB semanticscholar.org | Oleic acid and decanol | 97.14% yield under optimized, solvent-free conditions. |

Influence of Enzyme Specificity on Product Formation

The specificity of the lipase is critical for two main reasons: firstly, to efficiently catalyze the esterification of the carboxylic acid group, and secondly, to avoid unwanted reactions at the secondary hydroxyl group at the C-12 position of the fatty acid. An ideal enzyme demonstrates high selectivity for the primary alcohol (1-dodecanol) as the acyl acceptor while not interacting with the secondary alcohol on the ricinoleic acid backbone, which could otherwise lead to the formation of estolides or other byproducts. mdpi.com

Among the various lipases studied, Lipase B from the yeast Candida antarctica (CALB), particularly in its immobilized form known as Novozym 435, is one of the most effective and widely used catalysts for this type of transformation. rsc.orgsemanticscholar.orgresearchgate.net Studies have shown that CALB has a strong preference for catalyzing esterification with primary alcohols over secondary alcohols. mdpi.com This inherent selectivity makes it exceptionally well-suited for the synthesis of Dodecyl (R)-12-hydroxyoleate, as it minimizes self-polymerization of the hydroxy fatty acid. The robust nature and high thermal stability of Novozym 435 also contribute to its frequent application in industrial settings. researchgate.net

Other lipases also show potential, though their performance can differ. For instance, Candida antarctica Lipase A (CALA) has been shown to be highly effective in forming estolides, demonstrating a preference for using a lipophilic donor, which suggests it might be less suitable for the specific synthesis of the simple dodecyl ester. mdpi.com Conversely, lipases such as that from Rhizomucor miehei have been noted for their ability to selectively catalyze esterification with primary alcohols to the complete exclusion of secondary alcohols, making them another potentially highly specific catalyst for this synthesis. nih.gov

The comparative performance of different lipases in the esterification of a hydroxy fatty acid highlights the importance of enzyme screening to optimize product formation.

Table 1: Comparison of Lipase Performance in Reactions Involving Ricinoleic Acid or Structurally Related Substrates

| Enzyme | Source Organism | Key Characteristics & Specificity | Reference |

|---|---|---|---|

| Novozym 435 (CALB) | Candida antarctica | High thermal stability and activity. Highly selective for primary alcohols over secondary alcohols, minimizing byproduct formation. | rsc.orgresearchgate.netmdpi.com |

| CALA | Candida antarctica | Demonstrates a significant preference for lipophilic nucleophilic donors, leading to efficient estolide formation. | mdpi.com |

| Rhizomucor miehei Lipase | Rhizomucor miehei | Exhibits high selectivity for esterification of primary alcohols, with little to no reaction at secondary alcohol sites. | nih.gov |

Asymmetric Synthesis Considerations

The synthesis of Dodecyl (R)-12-hydroxyoleate requires precise control over its stereochemistry, as the biological or material properties of the compound are dependent on the (R)-configuration at the C-12 position. Asymmetric synthesis strategies are therefore essential.

Enantioselective Synthesis of (R)-12-Hydroxyoleic Acid Precursors

The primary challenge in the synthesis of Dodecyl (R)-12-hydroxyoleate is securing an enantiomerically pure source of its precursor, (R)-12-hydroxyoleic acid. While this acid is naturally abundant as the main component of castor oil, synthetic routes are necessary for applications requiring higher purity or for the production of related structures not available from natural sources. researchgate.net

Modern asymmetric synthesis provides powerful tools for creating this chiral precursor. One prominent strategy involves the use of organocatalysis to establish the chiral center. This can be achieved through the asymmetric epoxidation of a suitable alkene precursor. The resulting chiral epoxide serves as a key intermediate. Subsequent regioselective ring-opening of this epoxide with an appropriate organometallic reagent, such as an organocuprate or a Grignard reagent, installs the remainder of the carbon chain and sets the stereochemistry of the hydroxyl group. This method allows for the production of the desired (R)-enantiomer in high enantiomeric excess.

Another established method for generating chiral hydroxy acids is through biocatalytic hydroxylation. Cytochrome P450 monooxygenases, for instance, are capable of introducing hydroxyl groups onto fatty acid chains with high regio- and stereoselectivity. umich.edu While chemical oxidation of lipids often results in racemic mixtures, enzyme-mediated hydroxylation is stereospecific and yields enantiopure products. nih.gov

Chiral Induction in Ester Formation

Once the enantiopure (R)-12-hydroxyoleic acid is obtained, the subsequent esterification with 1-dodecanol must proceed without compromising the stereochemical integrity of the C-12 chiral center. This is a critical step for ensuring the final product is the desired (R)-enantiomer.

Enzymatic esterification, particularly using lipases like Novozym 435, is highly advantageous in this regard. Biocatalytic processes occur under mild conditions (neutral pH, ambient temperature) which inherently minimize the risk of side reactions like dehydration or racemization that can occur under harsh chemical catalysis (e.g., strong acid or base at high temperatures). The stereospecificity of the enzyme's active site ensures that the (R)-configuration of the substrate is retained in the product. nih.gov The enzymatic introduction of oxygen and subsequent transformations are stereospecific, and this principle extends to the enzymes that process these lipids, which recognize and act upon a specific stereoisomer. nih.gov

While enzymatic methods are preferred for maintaining chirality, certain advanced chemical methods can also be used. For example, esterification catalyzed by triphenylphosphine oxide has been shown to proceed efficiently without causing racemization, offering a viable chemical alternative for preserving the stereocenter during the coupling of the chiral acid with the alcohol. organic-chemistry.org

Enzymatic Transformations and Biocatalysis Involving Hydroxyoleate Esters

Biocatalytic Modification of Hydroxy Fatty Acids and Their Esters

Biocatalysis provides elegant routes for modifying hydroxy fatty acids, such as ricinoleic acid (the precursor to dodecyl (R)-12-hydroxyoleate), and their esters. These modifications often involve polymerization and the formation of estolides or oligoesters, which have applications as biolubricants, cosmetic ingredients, and biopolymers. wur.nlwur.nl

Lipases are particularly versatile in this regard, catalyzing the formation of ester bonds to create polymers and copolymers. researchgate.net For instance, the copolymerization of hydroxy-fatty acids with other monomers like ε-caprolactone has been successfully achieved using commercial immobilized lipases. nih.gov Research has demonstrated the use of lipases from Candida antarctica B, Thermomyces lanuginosus, and Pseudomonas stutzeri to produce linear, branched, and cyclic oligomers with controlled molecular weights. nih.gov The selection of the specific biocatalyst and reaction conditions can tailor the properties of the resulting polymer, such as the ratio of non-cyclic to cyclic copolymers. nih.gov

Another significant biocatalytic modification is the hydration of unsaturated fatty acids to produce hydroxy fatty acids. Oleate (B1233923) hydratases, for example, can convert oleic acid into 10-hydroxystearic acid. wur.nl This enzymatic approach can be integrated into multi-step, one-pot systems. A bi-enzymatic cascade using lipase (B570770) for oil hydrolysis followed by an oleate hydratase for converting the released oleic acid has been developed, showcasing an efficient method for producing hydroxy fatty acids from complex mixtures like vegetable oil hydrolysates. wur.nl

| Enzyme Source | Substrate(s) | Product Type | Research Finding |

| Candida antarctica B, Thermomyces lanuginosus, Pseudomonas stutzeri | Ricinoleic acid, ε-caprolactone | Copolymers | Synthesized linear/branched and cyclic oligomers with average molecular weight around 1200. nih.gov |

| Lipase and Oleate Hydratase | Camelina sativa seed oil | Hydroxy fatty acid (10-hydroxystearic acid) | A bi-enzymatic cascade enables reactive separation and conversion of oleic acid from oil hydrolysates. wur.nl |

| Immobilized Lipase | 12-hydroxystearic acid, ε-caprolactone | Copolymers | The synthesized copolymer was used as a novel carrier for encapsulating sorafenib into nanoparticles. researchgate.net |

Enzyme-Catalyzed Transesterification Reactions

Enzyme-catalyzed transesterification is a key "green" method for producing fatty acid esters, including dodecyl (R)-12-hydroxyoleate. nih.gov This process, also known as alcoholysis, typically involves the reaction of a triglyceride with an alcohol in the presence of a lipase to yield fatty acid alkyl esters and glycerol (B35011). nih.gov The use of lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) is advantageous due to the mild reaction conditions and the ability to process materials with a high degree of impurities. nih.govresearchgate.net

The kinetics of lipase-mediated transesterification often follow a "ping-pong bi-bi" mechanism, where the triglyceride is first hydrolyzed to free fatty acids, which are then esterified to form the final ester product. nih.gov In the context of hydroxyoleates, castor oil is a primary feedstock, as its main component is the triglyceride of ricinoleic acid.

Specific lipases have been identified that show high efficiency and selectivity in the transesterification of castor oil. A patent describes a method using an extracellular lipase from the microorganism Geotrichum candidum, which is selective with respect to monounsaturated fatty acids during transesterification with a light alcohol. google.comgoogle.com This allows for the production of a fraction enriched with ricinoleic acid ester. google.comgoogle.com Other studies have successfully used lipase from Burkholderia cepacia for the ethanolysis of castor oil in a solvent-free system, achieving 90% conversion of fatty acids to their ethyl esters in 6 hours. researchgate.net Mixtures of immobilized lipases, such as those from Mucor miehei and Candida antarctica lipase B, have also been employed to produce biolubricants from castor oil via transesterification with higher alcohols, achieving conversions in the range of 80–95%. researchgate.net

| Enzyme Source | Substrate | Alcohol | Key Finding |

| Geotrichum candidum | Castor oil | Light alcohol (e.g., Methanol) | The lipase is discriminating against ricinoleic acid, allowing for the separation and enrichment of its ester. google.comgoogle.com |

| Burkholderia cepacia LTEB11 | Castor oil | Ethanol | Achieved 90% conversion to ethyl esters in 6 hours in a solvent-free system. researchgate.net |

| Mucor miehei & Candida antarctica B | Castor oil | Higher alcohols | Produced biolubricants with 80-95% conversion under optimized conditions. researchgate.net |

Regioselective and Enantioselective Biotransformations

A major advantage of biocatalysis is the high degree of selectivity—regioselectivity and enantioselectivity—that enzymes can achieve. nih.gov This is particularly crucial in the synthesis of chiral molecules like (R)-12-hydroxyoleate, where the position and stereochemistry of the hydroxyl group are defining features.

Fatty acid hydratases (FAHs) are a prime example of enzymes that exhibit remarkable regioselectivity. nih.gov These enzymes catalyze the addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid to form a hydroxy fatty acid. nih.gov The hydration of oleic acid by oleate hydratase from Elizabethkingia meningoseptica, for instance, regioselectively adds a hydroxyl group to the C10 position to produce (R)-10-hydroxystearic acid. uniba.it This demonstrates the enzyme's ability to distinguish between different positions on the fatty acid chain and to produce a single enantiomer. uniba.it

The principle of regioselectivity is a common feature in biotransformations across different enzyme classes and substrates. For example, certain fungi can perform regioselective reduction or hydroxylation on chalcone derivatives, yielding specific products based on the microorganism used. researchgate.netfigshare.com Similarly, lipases from porcine pancreas and Candida cylindracea have shown regioselectivity in the deacetylation of polyphenolic compounds in organic solvents, favoring positions para and meta to a carbonyl group over the ortho position. nih.gov This inherent selectivity of enzymes is a powerful tool for producing structurally defined hydroxyoleate esters and other complex molecules without the need for cumbersome protection and deprotection steps common in chemical synthesis.

| Enzyme/Organism | Substrate | Transformation | Selectivity |

| Elizabethkingia meningoseptica Oleate Hydratase (Em_OhyA) | Unsaturated Fatty Acids (from WCOs) | Hydration | Regio- and stereoselective conversion to (R)-10-hydroxy fatty acids. uniba.it |

| Penicillium raistrickii CBMAI 931 | 2′-hydroxychalcone | Reduction | Chemoselective reduction of the double bond to produce 2′-hydroxydihydrochalcone. figshare.com |

| Rhodotorula glutinis | Hesperetin, Luteolin, Chrysin | Hydroxylation | Regioselective C-8 hydroxylation of flavonoids. nih.gov |

| Porcine Pancreas Lipase (PPL) | Polyphenolic peracetates | Deacetylation | Regioselective deacetylation, favoring para and meta positions over the ortho position. nih.gov |

Exploration of Novel Enzyme Systems for Hydroxyoleate Chemistry

The demand for sustainable chemical production has spurred the exploration of novel enzyme systems for synthesizing hydroxy fatty acids and their derivatives. nih.govresearchgate.net Research is focused on discovering new enzymes with unique substrate specificities and improving existing ones through protein engineering.

Fatty acid hydratases (FAHs) remain a significant area of research. These enzymes are widespread in various bacteria and are classified into multiple families based on protein sequence similarity. nih.gov Interestingly, enzymes within the same family can exhibit completely different positional selectivity, highlighting a vast, untapped potential for novel biotransformations. nih.gov Scientists are mining bacterial genomes to identify new FAHs with the ability to hydroxylate different positions on fatty acid chains, thereby expanding the range of accessible hydroxy fatty acids. researchgate.net

Another important class of enzymes being explored is the cytochrome P450 monooxygenases. researchgate.net These enzymes are capable of performing challenging hydroxylation reactions on unactivated carbon atoms. nih.gov For example, a novel monooxygenase, CYP153AL.m from Limnobacter sp. 105 MED, has been utilized in whole-cell biotransformations for the biosynthesis of ω-hydroxydodecanoic acid from dodecanoic acid. mdpi.comresearchgate.net Such systems, often comprising a three-component setup with redox partners to transfer electrons, are powerful catalysts for producing terminally hydroxylated fatty acids, which are valuable precursors for polymers and other chemicals. mdpi.comresearchgate.net The continued discovery and engineering of these and other enzyme systems, like lipoxygenases and diol synthases, are paving the way for new biocatalytic routes to a diverse array of functionalized fatty acid esters. researchgate.net

| Enzyme Class / System | Example Enzyme/Source | Function | Potential Application |

| Fatty Acid Hydratases (FAHs) | Various bacterial strains | Regioselective hydration of C=C bonds | Production of a wide variety of mono- and di-hydroxy fatty acids from unsaturated precursors. nih.govresearchgate.net |

| Cytochrome P450 Monooxygenases | CYP153AL.m from Limnobacter sp. | ω-hydroxylation of fatty acids | Industrial production of ω-hydroxy fatty acids like 12-hydroxydodecanoic acid. mdpi.comresearchgate.net |

| Diol Synthases | Bacterial and Fungal | Biosynthesis of di-hydroxy fatty acids | Creation of poly-hydroxylated fatty acids from precursors like linoleic acid. researchgate.net |

| Oleate Hydratase | Stenotrophomonas maltophilia, Lysinibacillus fusiformis | Hydration of oleic and ricinoleic acid | Production of 10-hydroxystearic acid and 10,12-dihydroxystearic acid. mdpi.com |

Polymerization Science and Material Applications of Hydroxyoleate Esters

Industrial Relevance of Hydroxyoleate Derivatives in Polymers

The industrial application of hydroxyoleate derivatives, such as Dodecyl (R)-12-hydroxyoleate, in the polymer sector is a burgeoning field driven by the increasing demand for sustainable and bio-based materials. These compounds, derived from renewable resources like vegetable oils, offer a versatile platform for the synthesis of a wide array of polymers with tunable properties. Their bifunctional nature, possessing both a hydroxyl group and a carboxylic acid ester, allows them to be incorporated into polymer backbones or to function as performance-enhancing additives.

Applications in Coatings and Plastics (General)

Derivatives of hydroxyoleate are gaining traction in the coatings and plastics industries due to their ability to impart flexibility, durability, and improved environmental profiles to the final products. While extensive research has focused on the parent molecule, ricinoleic acid, the principles of its application are largely transferable to its long-chain esters like Dodecyl (R)-12-hydroxyoleate.

In the realm of plastics, esters of hydroxy fatty acids are primarily utilized as bio-based plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. Traditional plasticizers are often petroleum-based phthalates, which have raised environmental and health concerns. Hydroxyoleate derivatives present a renewable and potentially safer alternative. The long aliphatic chain of the dodecyl group in Dodecyl (R)-12-hydroxyoleate can effectively intercalate between polymer chains, reducing intermolecular forces and thereby increasing flexibility.

Furthermore, the hydroxyl group present in these molecules can engage in hydrogen bonding with polymer chains, such as those in polyesters or polyamides, which can enhance the compatibility of the plasticizer with the polymer matrix and reduce its migration over time.

Additionally, the presence of the double bond in the oleate (B1233923) backbone offers a site for oxidative cross-linking in drying oils, a mechanism that is fundamental to the curing of many traditional oil-based paints and varnishes. This feature allows for the formulation of coatings that cure at ambient temperatures.

A summary of the potential roles of Dodecyl (R)-12-hydroxyoleate in coatings and plastics, based on the functionalities of analogous compounds, is presented in the table below.

| Application Area | Potential Role of Dodecyl (R)-12-hydroxyoleate | Key Functional Groups Involved | Expected Benefits |

| Plastics | Bio-based Plasticizer | Long Aliphatic Dodecyl Chain, Ester Group | Increased flexibility, Reduced brittleness, Improved processability, Renewable resource-based |

| Coatings | Resin Modifier / Co-monomer | Hydroxyl Group, Double Bond | Enhanced flexibility, Improved water resistance, Potential for oxidative curing |

| Coatings | Reactive Diluent | Low Viscosity (inferred), Reactive Hydroxyl Group | Reduction of volatile organic compounds (VOCs), Participation in cross-linking reactions |

It is important to note that while the chemical functionalities of Dodecyl (R)-12-hydroxyoleate strongly suggest these applications, specific performance data and industrial-scale use may not be extensively documented in publicly available literature.

Role as Synthetic Intermediates for Polymer Feedstocks

Dodecyl (R)-12-hydroxyoleate serves as a valuable synthetic intermediate for the production of various polymer feedstocks, primarily due to its reactive hydroxyl group and the ester functionality. These features allow for its conversion into monomers and precursors for a range of polymers, most notably polyesters and polyurethanes.

Polyester Synthesis:

Hydroxy fatty acids and their esters are ideal monomers for the synthesis of aliphatic polyesters through polycondensation reactions. The molecule contains both a hydroxyl group and a carboxyl group (in the form of an ester), which can react with each other in a step-growth polymerization. In the case of Dodecyl (R)-12-hydroxyoleate, the hydroxyl group of one molecule can react with the ester group of another in a transesterification reaction to form a polyester chain, with dodecanol as a byproduct.

This self-condensation can be catalyzed by various metal catalysts or enzymes at elevated temperatures. The resulting polyesters are typically flexible and biodegradable, making them suitable for applications in packaging, agriculture, and biomedical devices. The properties of the final polyester, such as its molecular weight, crystallinity, and melting point, can be tailored by controlling the polymerization conditions.

Polyurethane Synthesis:

A significant application of hydroxyoleate derivatives is in the synthesis of polyols, which are key components in the production of polyurethanes. Polyols are molecules with multiple hydroxyl groups. While Dodecyl (R)-12-hydroxyoleate is a mono-hydroxyl compound, it can be converted into a polyol through several chemical modification routes.

One common method is through the epoxidation of the double bond in the oleate chain, followed by ring-opening of the epoxide with a diol or polyol. This process introduces additional hydroxyl groups onto the fatty acid backbone, creating a bio-based polyol. These polyols can then be reacted with diisocyanates to produce polyurethanes.

The characteristics of the resulting polyurethane, which can range from flexible foams to rigid plastics and elastomers, are highly dependent on the structure and functionality of the polyol. The use of Dodecyl (R)-12-hydroxyoleate as a precursor for these polyols allows for the incorporation of a renewable, long-chain aliphatic structure into the polyurethane, which can enhance its hydrophobicity, flexibility, and hydrolytic stability.

The following table outlines the pathways for utilizing Dodecyl (R)-12-hydroxyoleate as a synthetic intermediate for polymer feedstocks.

| Polymer Type | Intermediate Feedstock | Conversion Pathway | Key Reactions |

| Polyesters | Polyester Monomer | Self-condensation | Transesterification |

| Polyurethanes | Bio-based Polyol | Chemical Modification | Epoxidation of the double bond, followed by ring-opening |

The development of efficient and scalable processes for the conversion of Dodecyl (R)-12-hydroxyoleate and similar bio-based molecules into polymer feedstocks is an active area of research, driven by the goal of creating a more sustainable and circular economy for plastics and polymers.

Surfactant Science of Dodecyl R 12 Hydroxyoleate and Analogues

Surface Activity and Interfacial Phenomena

Dodecyl (R)-12-hydroxyoleate is an amphiphilic molecule, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature drives its tendency to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. The hydrophobic portion consists of the dodecyl and oleate (B1233923) hydrocarbon chains, while the ester linkage and the hydroxyl group contribute to its hydrophilic character.

The presence of the hydroxyl group on the oleate chain is expected to significantly influence its surface activity. Hydroxyl groups can form hydrogen bonds with water molecules, enhancing the hydrophilicity of the head group and affecting its orientation and packing at the interface. This can lead to a more efficient reduction in surface tension compared to its non-hydroxylated counterpart, dodecyl oleate.

Interactive Table: Surface Tension of Various Surfactants

| Surfactant | Type | Surface Tension at CMC (mN/m) |

| Sodium Dodecyl Sulfate (B86663) (SDS) | Anionic | ~33-35 |

| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | ~36-37 |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~36 |

| Tergitol 15-S-12 | Non-ionic | Not specified |

Note: This table presents data for common surfactants to provide context, as direct data for Dodecyl (R)-12-hydroxyoleate is not available.

Micellization Behavior and Aggregate Formation

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic heads form the outer shell of the micelle, interacting with the aqueous environment.

The shape and size of the micelles, characterized by the aggregation number (the number of surfactant molecules in a single micelle), are also influenced by the molecular geometry. The packing of the surfactant molecules within the micelle is governed by the relative sizes of the hydrophilic head and the hydrophobic tail. For Dodecyl (R)-12-hydroxyoleate, the bulky and kinked oleate chain due to the cis-double bond, along with the dodecyl chain, would likely lead to the formation of non-spherical micelles.

Interactive Table: CMC Values of Various Surfactants

| Surfactant | Type | CMC (mM) |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 |

| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | 16 |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 |

| Sodium Oleate | Anionic | ~0.4-0.5 |

Note: This table presents data for common surfactants to provide context. The CMC of Dodecyl (R)-12-hydroxyoleate is expected to be influenced by its large hydrophobic volume.

Structure-Property Relationships in Dodecyl Esters as Surfactants

The surfactant properties of dodecyl esters are intrinsically linked to their molecular architecture. Key structural features that influence their behavior include:

Hydrophobic Chain Length: The dodecyl (C12) chain is a common hydrophobic group in surfactants. Generally, as the length of the alkyl chain increases, the hydrophobicity of the surfactant increases, leading to a lower CMC and greater surface activity.

Ester Linkage: The ester group serves as a weakly hydrophilic linker between the hydrophobic tail and the rest of the molecule. Its polarity and susceptibility to hydrolysis can impact the surfactant's stability and performance in different chemical environments.

Functional Groups: The presence of additional functional groups, such as the hydroxyl group in Dodecyl (R)-12-hydroxyoleate, can significantly alter surfactant properties. The hydroxyl group enhances hydrophilicity and provides a site for hydrogen bonding, which can affect micelle formation, surface packing, and interaction with other molecules. The cis-double bond in the oleate chain introduces a kink, which can disrupt close packing at interfaces and within micelles, influencing the geometry of the aggregates formed.

Research on fatty acid esters of hydroxy fatty acids (FAHFAs) suggests that these molecules have unique biological activities and may also function as biosurfactants. The specific positioning of the hydroxyl group and the ester linkage in Dodecyl (R)-12-hydroxyoleate would result in specific interfacial and aggregation behaviors that could be tailored for particular applications.

Comparative Analysis with Conventional and Gemini Surfactants

A comparative analysis of Dodecyl (R)-12-hydroxyoleate with conventional and Gemini surfactants highlights its potential advantages and disadvantages.

Conventional Surfactants:

Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): SDS is a widely used surfactant with a simple structure and a well-characterized behavior. It typically has a higher CMC compared to what might be expected for the more hydrophobic Dodecyl (R)-12-hydroxyoleate. The presence of a sulfate head group makes SDS highly water-soluble and gives it strong detergency. Dodecyl (R)-12-hydroxyoleate, being a non-ionic or weakly anionic (if hydrolyzed) surfactant, would likely exhibit different interaction profiles with surfaces and other molecules.

Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): CTAB is a cationic surfactant known for its antimicrobial properties and its use in nanoparticle synthesis. Its positively charged head group allows for strong interaction with negatively charged surfaces. Dodecyl (R)-12-hydroxyoleate, lacking a formal charge, would interact with surfaces through weaker forces like hydrogen bonding and van der Waals interactions.

Gemini Surfactants:

Gemini surfactants consist of two amphiphilic moieties connected by a spacer group at the level of the head groups. This unique structure imparts several superior properties compared to their single-chain counterparts, known as monomeric surfactants.

Critical Micelle Concentration (CMC): Gemini surfactants typically exhibit significantly lower CMC values (often by one to two orders of magnitude) than conventional surfactants with the same alkyl chain length. This is because the two hydrophobic tails are linked, making their aggregation more entropically favorable. While the CMC of Dodecyl (R)-12-hydroxyoleate is expected to be low due to its large hydrophobic part, it is unlikely to be as low as that of a comparable Gemini surfactant.

Surface Tension Reduction: Gemini surfactants are generally more efficient at reducing surface and interfacial tension. The two hydrophobic chains can pack more effectively at the interface, leading to a greater reduction in surface energy.

Aggregation Behavior: Gemini surfactants can form a variety of aggregate structures, including spherical and worm-like micelles, vesicles, and other complex assemblies, at lower concentrations than conventional surfactants.

Environmental Fate and Sustainable Production Research

Biodegradation Pathways of Fatty Acid Esters

Fatty acid esters, as a class of organic compounds, are generally considered to be readily biodegradable in various environmental compartments. researchgate.netepa.gov The biodegradation of Dodecyl (R)-12-hydroxyoleate is anticipated to follow the established pathways for other long-chain fatty acid esters. This process is primarily mediated by microorganisms and can occur under both aerobic and anaerobic conditions. arcjournals.orgteamaquafix.comresearchgate.net

Aerobic and Anaerobic Degradation Mechanisms

The initial step in the biodegradation of fatty acid methyl esters (FAME), a well-studied group of fatty acid esters, involves the cleavage of the ester bond, a process known as de-esterification. This reaction yields the corresponding fatty acid and alcohol. lyellcollection.org In the case of Dodecyl (R)-12-hydroxyoleate, this would result in the formation of (R)-12-hydroxyoleic acid and dodecanol.

Aerobic Degradation: In the presence of oxygen, microorganisms utilize a process called β-oxidation to break down the resulting fatty acid. researchgate.net This metabolic pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain, generating acetyl-CoA. researchgate.netbu.edu The acetyl-CoA then enters the citric acid cycle to produce energy for the microorganism. bu.edu The alcohol component, dodecanol, is also readily metabolized by microorganisms.

Anaerobic Degradation: Under anaerobic conditions, the degradation of long-chain fatty acids is also possible, although the specific microbial consortia and metabolic pathways may differ. teamaquafix.com The process still involves the breakdown of the fatty acid into smaller units, which can then be utilized by acid-generating bacteria to produce acetate (B1210297). teamaquafix.com Methanogenic archaea can then convert acetate into methane. teamaquafix.com

A general representation of the initial degradation step is shown below:

| Compound | Initial Biodegradation Products |

| Dodecyl (R)-12-hydroxyoleate | (R)-12-hydroxyoleic acid + Dodecanol |

Microbial Metabolism of Esters and Fatty Acids

A wide variety of microorganisms, including bacteria, yeasts, and molds, possess the enzymatic machinery necessary to metabolize fatty acid esters. arcjournals.org The key enzymes involved in the initial breakdown are lipases and esterases, which catalyze the hydrolysis of the ester bond. arcjournals.orgresearchgate.net Many bacterial species produce lipases that hydrolyze esters of glycerol (B35011) with long-chain fatty acids. arcjournals.org

Once the fatty acid is liberated, its metabolism is a central process in many bacteria. researchgate.netnih.gov The transport and activation of the fatty acid lead to the formation of a fatty acyl-CoA ester, which then enters the β-oxidation cycle. researchgate.net The metabolism of fatty acids is a vital source of energy and cellular building blocks for these microorganisms. researchgate.net

Factors Influencing Biodegradation Rates

The rate at which Dodecyl (R)-12-hydroxyoleate biodegrades in the environment is influenced by several factors:

| Factor | Influence on Biodegradation Rate |

| Temperature | Higher temperatures generally increase microbial activity and, consequently, the rate of biodegradation, up to an optimal point. lyellcollection.org |

| Oxygen Availability | Aerobic degradation is typically faster than anaerobic degradation for many organic compounds. |

| Microbial Population | The presence of a diverse and adapted microbial community is crucial for efficient degradation. |

| Nutrient Availability | Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. |

| pH | The pH of the soil or water can affect microbial enzyme activity, with most microorganisms preferring a neutral pH range. |

| Presence of Light | Light can contribute to the autoxidation of fatty acid esters, which may influence their subsequent biodegradation. lyellcollection.org |

| Bioavailability | The solubility and physical state of the ester can affect its availability to microorganisms. |

It has been noted that the presence of water can lead to the hydrolysis of esters, forming free fatty acids, which can be a precursor to microbial degradation. mdpi.com

Green Chemistry Principles in Synthesis and Application

The synthesis and application of Dodecyl (R)-12-hydroxyoleate can be approached through the lens of green chemistry to minimize environmental impact and promote sustainability. This involves considering the entire lifecycle of the compound, from the choice of starting materials to the efficiency of the synthetic process.

Utilization of Renewable Feedstocks from Biomass

A key principle of green chemistry is the use of renewable rather than depleting raw materials. Dodecyl (R)-12-hydroxyoleate is well-suited to this principle as its precursors can be derived from biomass.

(R)-12-hydroxyoleic acid (Ricinoleic acid): This fatty acid is the major component of castor oil, a readily available and renewable vegetable oil.

Dodecanol (Lauryl alcohol): This fatty alcohol can be produced by the reduction of lauric acid, which is abundant in coconut oil and palm kernel oil.

The use of these bio-based feedstocks reduces the reliance on petrochemicals and contributes to a more sustainable chemical industry. tandfonline.com The microbial production of fatty acid-derived compounds from renewable feedstocks is an area of active research. nih.gov

Maximizing Atom Economy in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgprimescholars.comdbpedia.org A higher atom economy signifies less waste generation. primescholars.com

The synthesis of Dodecyl (R)-12-hydroxyoleate is typically achieved through esterification, a reaction between a carboxylic acid and an alcohol.

(R)-12-hydroxyoleic acid + Dodecanol → Dodecyl (R)-12-hydroxyoleate + Water

This reaction, in principle, can have a high atom economy, as the only byproduct is water. To further enhance the green credentials of the synthesis, several strategies can be employed:

Catalysis: The use of catalysts is crucial for efficient esterification. Green chemistry promotes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. rsc.orglabmanager.com Biocatalysts, such as lipases, are also an attractive option as they operate under mild conditions and are biodegradable. rsc.org

Solvent Selection: Traditional esterification processes may use hazardous organic solvents. Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions. tandfonline.com

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another important aspect of green synthesis.

The development of sustainable methods for the synthesis of esters from biomass-derived materials is an ongoing area of research, with a focus on creating efficient and environmentally friendly processes. rsc.org

Catalysis in Environmentally Benign Production

The industrial synthesis of specialty esters like Dodecyl (R)-12-hydroxyoleate is increasingly moving towards environmentally benign production methods, with enzymatic catalysis being a leading approach. This shift is driven by the desire to replace traditional chemical methods that often require harsh reaction conditions, toxic catalysts, and generate significant waste streams. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are particularly well-suited for the synthesis of esters under mild conditions, offering high selectivity and reducing the environmental impact of the production process.

The synthesis of Dodecyl (R)-12-hydroxyoleate via enzymatic catalysis typically involves the esterification of (R)-12-hydroxyoleic acid (ricinoleic acid) with dodecanol. Lipases are effective catalysts for this reaction, promoting the formation of the ester bond with high efficiency and specificity. The use of immobilized lipases is especially advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing downstream processing costs.

Several lipases have demonstrated efficacy in catalyzing the synthesis of various fatty acid esters, and these can be applied to the production of Dodecyl (R)-12-hydroxyoleate. Among the most widely used and effective lipases for esterification is Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form, Novozym® 435. This enzyme is known for its broad substrate specificity and high stability in organic solvents, making it an ideal candidate for industrial-scale production. Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been successfully employed in the synthesis of oleochemical esters.

The reaction conditions for the enzymatic synthesis of Dodecyl (R)-12-hydroxyoleate are optimized to maximize yield and reaction rate while maintaining the stability of the enzyme. Key parameters that are typically controlled include temperature, substrate molar ratio, enzyme concentration, and the use of a solvent. While solvent-free systems are often preferred to enhance the green credentials of the process, in some cases, a minimal amount of a non-polar organic solvent may be used to improve substrate solubility and reduce mass transfer limitations.

The table below summarizes representative lipases and general conditions applicable to the synthesis of long-chain fatty acid esters like Dodecyl (R)-12-hydroxyoleate.

| Lipase Source | Form | Typical Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Solvent |

| Candida antarctica B | Immobilized (e.g., Novozym® 435) | 40-70 | 1:1 to 1:3 | Solvent-free or non-polar solvents (e.g., hexane, toluene) |

| Rhizomucor miehei | Immobilized | 30-60 | 1:1 to 1:2 | Non-polar solvents |

| Thermomyces lanuginosus | Immobilized | 40-60 | 1:1 to 1:2 | Solvent-free or non-polar solvents |

| Pseudomonas cepacia | Immobilized | 30-50 | 1:1 to 1:3 | Non-polar solvents |

This table presents generalized conditions based on the enzymatic synthesis of similar long-chain fatty acid esters. Optimal conditions for the synthesis of Dodecyl (R)-12-hydroxyoleate would require specific experimental determination.

Design for Degradation: End-of-Life Considerations

A critical aspect of sustainable chemistry is the design of molecules that, after their intended use, can readily degrade into harmless substances in the environment. Dodecyl (R)-12-hydroxyoleate, as an oleochemical-based ester, is inherently designed for degradation. Its chemical structure, derived from natural fatty acids and alcohols, makes it susceptible to biological degradation processes.

The primary mechanism for the environmental degradation of Dodecyl (R)-12-hydroxyoleate is expected to be hydrolysis of the ester bond. This reaction, which can be catalyzed by microbial lipases present in soil and water, breaks the molecule down into its constituent parts: (R)-12-hydroxyoleic acid (ricinoleic acid) and dodecanol. Both of these components are considered readily biodegradable.

(R)-12-hydroxyoleic acid is a naturally occurring fatty acid that can be metabolized by a wide range of microorganisms through the β-oxidation pathway. Similarly, dodecanol, a long-chain fatty alcohol, is also readily biodegraded by microorganisms, which utilize it as a carbon source. The presence of the hydroxyl group on the fatty acid chain of Dodecyl (R)-12-hydroxyoleate may influence the rate of degradation, but it is not expected to impart persistence in the environment.

The table below outlines the structural features of Dodecyl (R)-12-hydroxyoleate and their implications for its environmental degradation.

| Structural Feature | Implication for Degradation |

| Ester Linkage | Provides a primary site for enzymatic hydrolysis by microbial lipases, initiating the breakdown of the molecule. |

| Long, Linear Alkyl Chains | The linear nature of both the dodecyl and hydroxyoleate chains makes them amenable to microbial degradation, primarily through the β-oxidation pathway. |

| Hydroxyl Group | While potentially influencing the rate, the hydroxyl group does not inhibit biodegradation and the resulting hydroxy fatty acid is a natural product that can be metabolized. |

| Unsaturation (Double Bond) | The presence of a double bond in the oleate (B1233923) chain is a common feature in natural fatty acids and does not hinder biodegradation. |

Computational Chemistry Approaches for Dodecyl R 12 Hydroxyoleate

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular conformations, dynamics, and interactions that are often difficult to probe experimentally.

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules. DFT methods can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties.

For a molecule like Dodecyl (R)-12-hydroxyoleate, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Predict infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule.

Determine Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational landscape of flexible molecules like Dodecyl (R)-12-hydroxyoleate.

A key application of MD simulations for Dodecyl (R)-12-hydroxyoleate would be to explore its vast conformational space. The long dodecyl and oleate (B1233923) chains, along with the chiral center at the 12th carbon, allow for a multitude of possible conformations. MD simulations can reveal the most populated and energetically favorable conformations in different environments (e.g., in a solvent or in an aggregated state).

Studies on the analogous molecule, (R)-12-hydroxystearic acid ((R)-12HSA), have demonstrated the power of MD simulations in understanding the self-assembly and aggregation behavior of hydroxylated fatty acids. These simulations have shown that the chirality at the 12th carbon plays a crucial role in directing the handedness of the self-assembled structures drexel.edu. It is hypothesized that the hydroxyl groups form a network of hydrogen bonds, which is a key driving force for the formation of fibrous structures in organogels drexel.edu.

| MD Simulation Parameter | Typical Value/Method for Long-Chain Fatty Acids |

| Force Field | GROMOS, AMBER, CHARMM |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Simulation Time | Nanoseconds to Microseconds |

| Temperature Control | Berendsen or Nosé-Hoover thermostat |

| Pressure Control | Parrinello-Rahman or Berendsen barostat |

Prediction of Molecular Reactivity and Intermolecular Interactions

Computational methods can predict the reactivity of different sites within the Dodecyl (R)-12-hydroxyoleate molecule. For example, the ester group, the hydroxyl group, and the double bond in the oleate chain are all potential sites for chemical reactions. QM calculations can provide insights into the local reactivity through descriptors such as electrostatic potential maps and Fukui functions.

A critical aspect of the behavior of Dodecyl (R)-12-hydroxyoleate is its ability to form intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group. MD simulations on the related (R)-12HSA have highlighted the importance of inter-hydroxyl hydrogen bonds in the formation of ordered aggregates drexel.edu. These simulations revealed the formation of polarized five- and six-membered rings through these hydrogen bonds, as well as head-to-head carboxylic acid dimerization (which would be analogous to ester group interactions in Dodecyl (R)-12-hydroxyoleate) drexel.edu.

Structure-Property Relationship Studies via Computational Methods

Understanding the relationship between the molecular structure of Dodecyl (R)-12-hydroxyoleate and its macroscopic properties is crucial for its application. Computational methods can bridge this gap by predicting properties directly from the molecular structure.

For instance, the conformation of the long alkyl chains will significantly influence physical properties such as melting point, viscosity, and solubility. MD simulations can be used to study how changes in the molecular structure, such as the length of the ester chain or the presence of other functional groups, would affect these properties. While direct computational predictions for Dodecyl (R)-12-hydroxyoleate are not available, experimental studies on various fatty acid esters have shown clear relationships between chain length and properties like pour point and flash point. Computational models could be developed to predict these trends.

In Silico Design of Modified Hydroxyoleate Esters

Computational chemistry is not only a tool for analysis but also for design. In silico (computer-based) design allows for the rational modification of a molecule to achieve desired properties. Based on the understanding of the structure-property relationships of Dodecyl (R)-12-hydroxyoleate gained from computational studies, new modified hydroxyoleate esters could be designed with tailored characteristics.

For example, if the goal is to design a more effective gelling agent, one could computationally explore modifications to the Dodecyl (R)-12-hydroxyoleate structure that would enhance the hydrogen bonding network. This could involve:

Varying the Ester Chain Length: Exploring the effect of shorter or longer alkyl chains on the packing and aggregation behavior.

Introducing Additional Functional Groups: Adding more hydroxyl or other hydrogen-bonding groups to the oleate backbone.

Modifying the Unsaturation: Investigating the effect of changing the position or stereochemistry of the double bond.

By performing simulations on these virtual molecules, researchers can screen a large number of candidates and prioritize the most promising ones for experimental synthesis and testing, thereby accelerating the discovery of new materials with improved properties.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies for Dodecyl (R)-12-Hydroxyoleate

The synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) like Dodecyl (R)-12-hydroxyoleate is a key area of research. mdpi.comacs.org Current efforts are directed towards developing more efficient, selective, and environmentally benign synthetic routes.

Enzymatic and Chemo-Enzymatic Synthesis: Enzymatic catalysis, particularly using lipases, is a promising green alternative to conventional chemical synthesis. nih.govmdpi.com Lipase-catalyzed reactions offer high selectivity and operate under milder conditions, reducing energy consumption and by-product formation. researchgate.net Research is focused on exploring robust enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the esterification of hydroxy fatty acids. nih.gov The use of enzymes can lead to the production of high-purity products, often exceeding 95%. google.com Future work will likely involve enzyme engineering to improve catalyst efficiency and reusability, as well as the development of multi-enzyme cascade reactions to streamline production from renewable feedstocks like oleic acid. researchgate.net

Innovative Catalysis: Beyond enzymes, the development of novel chemical catalysts is also being pursued. This includes exploring solid acid catalysts and other heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net The goal is to create processes that are not only efficient but also economically viable for large-scale production.

Photochemical Methods: A novel and environmentally friendly approach involves photochemical hydroacylation. mdpi.com This method uses light to initiate the reaction between terminal alkenes and aldehydes, providing a practical route to construct a library of FAHFA derivatives. mdpi.com Further research in this area could lead to highly specific and controlled synthesis of Dodecyl (R)-12-hydroxyoleate.

Key Research Objectives in Synthesis:

| Research Objective | Potential Approaches | Expected Outcome |

| Increase Reaction Yield and Selectivity | Enzyme engineering, development of novel catalysts | Higher purity product, reduced downstream processing |

| Improve Sustainability of the Process | Use of renewable feedstocks, solvent-free conditions, catalyst recycling | Lower environmental impact, improved process economics |

| Simplify Reaction Pathways | Multi-enzyme cascades, one-pot syntheses | Reduced number of unit operations, lower production costs |

Integration of Advanced Characterization with In-Situ Monitoring

To optimize the synthesis of Dodecyl (R)-12-hydroxyoleate, real-time monitoring and advanced characterization of the reaction process are crucial. In-situ monitoring provides a deeper understanding of reaction kinetics and mechanisms, enabling better process control and optimization. mt.com

Spectroscopic Techniques: In-line mid-infrared (MIR) and Raman spectroscopy are powerful tools for monitoring esterification reactions. nih.govresearchgate.net These techniques can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. spectroscopyonline.com This is particularly useful for equilibrium-limited reactions like esterification, where sampling can disturb the reaction equilibrium. spectroscopyonline.com

Mass Spectrometry: Process mass spectrometry is another valuable technique for on-line reaction monitoring. nih.gov It can provide detailed information about the composition of the reaction mixture, allowing for precise control over the reaction endpoint and ensuring consistent product quality. nih.gov

Future Outlook: The future of process monitoring for oleochemicals lies in the integration of multiple in-situ techniques. Combining spectroscopic and spectrometric data with advanced data analysis and machine learning algorithms will enable predictive control over the synthesis process, leading to higher efficiency and product consistency.

Multi-Scale Modeling and Simulation for Complex Systems

Computational modeling and simulation are becoming indispensable tools in chemical research and process development. molbnl.it For a complex molecule like Dodecyl (R)-12-hydroxyoleate, multi-scale modeling can provide insights that are difficult to obtain through experimental methods alone. molbnl.itnih.gov

Molecular Dynamics (MD) Simulations: At the atomic level, MD simulations can be used to study the conformational behavior of Dodecyl (R)-12-hydroxyoleate and its interactions with other molecules. mdpi.comnih.gov This is particularly relevant for understanding its properties as a surfactant or emulsifier. escholarship.orgriverpublishers.com Simulations can help predict how these molecules self-assemble into larger structures like micelles or bilayers, which is crucial for designing formulations for cosmetics or drug delivery. nih.govmdpi.comnih.gov

Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, coarse-grained models are employed. nih.gov In these models, groups of atoms are represented as single "beads," reducing the computational cost while retaining the essential physics of the system. riverpublishers.com This approach is useful for simulating the phase behavior of formulations containing Dodecyl (R)-12-hydroxyoleate and predicting their macroscopic properties. nih.gov

Quantum Mechanical (QM) Calculations: At the most fundamental level, QM calculations can be used to understand the electronic structure of the molecule and to elucidate reaction mechanisms. molbnl.it This information can be used to design more efficient catalysts for its synthesis.

Hierarchical Modeling Approach:

| Modeling Scale | Techniques | Key Insights |

| Quantum | Density Functional Theory (DFT) | Reaction mechanisms, catalyst design |

| Atomistic | Molecular Dynamics (MD) | Molecular conformation, intermolecular interactions, self-assembly |

| Mesoscopic | Coarse-Grained (CG) MD, Dissipative Particle Dynamics (DPD) | Phase behavior, formulation properties, mechanical properties |

| Macroscopic | Continuum mechanics | Process simulation, reactor design |

Exploration of New Industrial and Sustainable Applications

Dodecyl (R)-12-hydroxyoleate, as a bio-based oleochemical, has a wide range of potential applications across various industries. oliviaoleo.comacme-hardesty.comresourcewise.com Its unique structure, combining a long alkyl chain with a hydroxyl group, imparts desirable properties such as lubricity, emulsification, and biodegradability. gerli.comnih.gov

Potential Industrial Applications:

| Industry | Potential Application | Key Properties |

| Cosmetics and Personal Care | Emollient, moisturizer, emulsifier in creams and lotions oliviaoleo.comwikipedia.org | Skin-friendly, moisturizing, good sensory profile |

| Pharmaceuticals | Excipient, solubilizer for active ingredients, permeation enhancer acme-hardesty.comresourcewise.com | Biocompatible, enhances drug delivery |

| Bio-Lubricants | Base oil or additive in industrial and automotive lubricants apag.orgsustainability-directory.com | High lubricity, biodegradable, low toxicity maintonia.com |

| Bioplastics and Polymers | Plasticizer, monomer for bio-based polymers oliviaoleo.com | Enhances flexibility, derived from renewable resources |

| Food Processing | Emulsifier, texturizer in food products oliviaoleo.comapag.org | Natural origin, improves food texture and stability |

The demand for bio-based and biodegradable products is growing, driven by consumer preferences and stricter environmental regulations. maintonia.comimarcgroup.com This creates significant opportunities for the use of Dodecyl (R)-12-hydroxyoleate in sustainable product formulations.

Circular Economy Implications and Lifecycle Assessment of Hydroxyoleate Esters

The transition to a circular economy is a key goal for the chemical industry. Bio-based esters like Dodecyl (R)-12-hydroxyoleate can play a significant role in this transition.

Circular Economy Principles: Derived from renewable plant oils, Dodecyl (R)-12-hydroxyoleate is a prime example of a product from a renewable feedstock. maintonia.com Its biodegradability ensures that it can be returned to the biosphere at the end of its life, minimizing waste and pollution. sustainability-directory.comncsu.edu Future research will focus on developing closed-loop systems where waste bio-lubricants and other products containing these esters can be collected and recycled. europa.eu

Lifecycle Assessment (LCA): LCA is a critical tool for evaluating the environmental performance of a product throughout its entire lifecycle. ulisboa.ptacs.org A cradle-to-gate LCA for Dodecyl (R)-12-hydroxyoleate would assess the environmental impacts associated with its production, from the cultivation of the feedstock to the final product. mpob.gov.myresearchgate.net Key impact categories to consider include greenhouse gas emissions, water consumption, and land use. acs.orgmpob.gov.my

Stages of a Cradle-to-Gate LCA for Dodecyl (R)-12-hydroxyoleate:

| LCA Stage | Key Considerations |

| Raw Material Acquisition | Agricultural practices for oilseed cultivation, land use change, water consumption |

| Feedstock Processing | Energy and resource consumption for oil extraction and refining |

| Chemical Synthesis | Energy use, catalyst efficiency, solvent use, waste generation |

| Product Purification | Energy and material inputs for downstream processing |

The results of such an LCA can help identify hotspots in the production process and guide efforts to improve its sustainability. acs.org By demonstrating a lower carbon footprint compared to petrochemical alternatives, Dodecyl (R)-12-hydroxyoleate can be positioned as a key enabler of a more sustainable and circular chemical industry. maintonia.com

Q & A

Q. What are the critical safety precautions for handling Dodecyl (R)-12-hydroxyoleate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemically resistant gloves (tested against EN 374 standards), safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if aerosols or powders are generated .

- Ventilation: Operate in a fume hood or well-ventilated area to minimize inhalation exposure. Local exhaust ventilation is recommended for bulk handling .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dispersion into drains .

- First Aid: For eye contact, rinse with water for ≥15 minutes; for skin exposure, wash with soap and water .

Q. How should Dodecyl (R)-12-hydroxyoleate be stored to maintain stability?

Methodological Answer:

Q. Table 1: Basic Physicochemical Properties (Compiled from SDS)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

Methodological Answer:

Q. What strategies mitigate decomposition risks during high-temperature applications of Dodecyl (R)-12-hydroxyoleate?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Identify decomposition thresholds under controlled atmospheres (e.g., nitrogen vs. air) .

- Additive Stabilization: Incorporate antioxidants (e.g., BHT) at 0.01–0.1% w/w to inhibit oxidative degradation .

- Reaction Monitoring: Use real-time FTIR or mass spectrometry to detect volatile decomposition byproducts (e.g., CO, CO₂) .

Q. How can the esterification efficiency of Dodecyl (R)-12-hydroxyoleate be optimized in synthetic pathways?

Methodological Answer:

- Catalytic Systems: Test lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification under mild conditions .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yield compared to conventional heating (e.g., 50–100°C, 10–30 minutes) .

- Solvent Selection: Use non-polar solvents (e.g., hexane) to shift equilibrium toward ester formation .

Q. Table 2: Advanced Methodological Recommendations

| Challenge | Recommended Approach | Validation Technique |

|---|---|---|

| Purity discrepancies | HPLC with UV/RI detection | Compare retention times |

| Thermal instability | TGA-DSC coupled analysis | Monitor mass loss profiles |

| Low reaction yields | Microwave-assisted catalysis | GC-MS for product analysis |

Data Contradiction Analysis

Example Scenario: Conflicting solubility data in polar vs. non-polar solvents.

- Hypothesis Testing: Systematically test solubility in solvents with incremental polarity (e.g., hexane → ethanol → water) under controlled temperatures .

- Molecular Dynamics (MD) Simulations: Model solvent interactions to predict solubility trends .

- Critical Literature Review: Cross-reference studies using identical CAS numbers to exclude structural analogs (e.g., hexadecyl vs. dodecyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.